molecular formula C48H93NO12S B1239334 Sulfogalactoceramide

Sulfogalactoceramide

Cat. No.: B1239334
M. Wt: 908.3 g/mol
InChI Key: QTTLKKFUOJQIRB-JOLIRYOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-O-sulfo-beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine is a galactosylceramide sulfate in which the sulfo group is located at position 3 and the ceramide N-acyl group is specified as (R)-2-hydroxylignoceroyl. It is a N-acyl-beta-D-galactosylsphingosine and a galactosylceramide sulfate. It derives from a (R)-2-hydroxylignoceric acid. It is a conjugate acid of a 1-(3-O-sulfo-beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine(1-).
Any of a class of cerebroside sulfuric esters, they are found largely in the medullated nerve fibers and may accumulate in metachromatic leukodystrophy.

Scientific Research Applications

Role in Various Biological Fields

Sulfogalactoceramide, identified as sulfatide, plays a multifunctional role in various biological fields including the nervous system, insulin secretion, immune system, hemostasis/thrombosis, bacterial and virus infections. Abnormal metabolism or expression changes of sulfatide could lead to numerous diseases, making it a fundamental target for the prevention and therapy of nervous disorders, diabetes mellitus, immunological diseases, cancer, and infectious diseases (Takahashi & Suzuki, 2012).

Involvement in the Nervous System

This compound is a major component of the myelin sheath in the central and peripheral nervous system. It plays a critical role in the differentiation of myelinating cells, formation of paranodal junctions, and myelin maintenance. Sulfatide is also present in astrocytes and neurons, and its levels have been observed to change significantly in Alzheimer's disease, suggesting a possible involvement in the pathogenesis of such diseases (Eckhardt, 2008).

Interaction with Calcium Ions

Research demonstrates that this compound binds with calcium ions, impacting the lipid dynamics of cells. This interaction alters the hydrogen bonding of the polar head region and increases the disorder in the hydrocarbon chains, affecting the fluidity of cell membranes. Such properties could have significant implications in cellular functions where calcium signaling is essential (Tupper, Wong, & Tanphaichitr, 1992).

Therapeutic Potential in Diabetes

A study investigating sulfatide in Non-Obese Diabetic (NOD) mice found that treatment with sulfatide or its precursor, galactosylceramide, prevents the development of diabetes. This indicates that sulfatide could have therapeutic potential in diabetes management (Buschard, Hanspers, Fredman, & Reich, 2001).

Environmental Presence and Human Health Impact

Sulfonamides, a class of drugs related to this compound, have been extensively used and found in the environment, primarily due to agricultural activities. Their presence has been linked to changes in microbial populations, potentially impacting human health on a global scale. Understanding the environmental presence and influence of these compounds is critical for health risk assessments (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Properties

Molecular Formula

C48H93NO12S

Molecular Weight

908.3 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[(E,2S,3R)-3-hydroxy-2-[[(2R)-2-hydroxytetracosanoyl]amino]octadec-4-enoxy]-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C48H93NO12S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(55)49-40(41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)39-59-48-45(54)46(61-62(56,57)58)44(53)43(38-50)60-48/h34,36,40-46,48,50-54H,3-33,35,37-39H2,1-2H3,(H,49,55)(H,56,57,58)/b36-34+/t40-,41+,42+,43+,44-,45+,46-,48+/m0/s1

InChI Key

QTTLKKFUOJQIRB-JOLIRYOJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O

SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfogalactoceramide
Reactant of Route 2
Sulfogalactoceramide
Reactant of Route 3
Sulfogalactoceramide
Reactant of Route 4
Sulfogalactoceramide
Reactant of Route 5
Sulfogalactoceramide
Reactant of Route 6
Sulfogalactoceramide

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